Potassium dihexyl phosphate
Description
Context within the Broader Family of Organophosphate Esters
Organophosphate esters (OPEs) are a diverse class of compounds derived from phosphoric acid and various alcohols. mdpi.com They are characterized by a central phosphate (B84403) molecule connected to alkyl or aryl groups. The properties of individual OPEs can be finely tuned by modifying these organic substituents, leading to a wide array of applications. researchgate.net OPEs are utilized as flame retardants, plasticizers, lubricants, and extraction agents. researchgate.net
Potassium dihexyl phosphate is a dialkyl phosphate salt. The presence of the two hydrophobic hexyl chains and the ionic phosphate group gives the molecule amphiphilic properties, meaning it has both water-repelling and water-attracting characteristics. This dual nature is a hallmark of many organophosphate esters and is central to their function as surfactants and emulsifying agents. cir-safety.org The potassium salt form generally ensures solubility in certain polar solvents.
The synthesis of potassium alkyl phosphates typically involves the reaction of the corresponding alcohol (in this case, hexanol) with a phosphorylating agent, followed by neutralization with a potassium base, such as potassium hydroxide (B78521). For instance, the synthesis of potassium di-tert-butyl phosphate is achieved by reacting di-tert-butyl phosphite (B83602) with potassium bicarbonate and potassium permanganate. chemicalbook.com
A general overview of related potassium alkyl phosphates can be seen in the table below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Potassium diethyl phosphate | (C2H5O)2PO2K | 186.22 | White crystalline solid, highly soluble in water. ontosight.ai |
| Potassium di-tert-butyl phosphate | C8H18KO4P | 248.3 | Synthesized from di-tert-butyl phosphite. chemicalbook.com |
| Potassium hexadecyl hydrogen phosphate | C16H35KO4P | 361.52 | Functions as a surfactant and emulsifying agent. |
| Potassium dihexadecyl phosphate | C32H66KO4P | 584.9 | Used as a surfactant. nih.gov |
This table presents data for related compounds to provide context for the properties of this compound.
Significance in Contemporary Chemical Science and Engineering
The significance of this compound in modern chemical research and engineering stems primarily from the established and potential applications of organophosphate esters with similar structures. Its amphiphilic nature makes it a candidate for use as a surfactant, with potential roles in emulsion polymerization, and as a wetting and dispersing agent. ilco-chemie.de
In the field of solvent extraction and hydrometallurgy, organophosphate esters are known for their ability to form complexes with metal ions and facilitate their transfer from an aqueous phase to an organic phase. nih.gov This is crucial for the separation and purification of metals. While specific studies on this compound for these applications are not widely published, its structural similarity to other dialkyl phosphates suggests potential utility in these areas.
Furthermore, the broader class of organophosphate esters is under continuous investigation for novel applications. Research into their use in materials science, for example, explores their role in the formation of nanostructured materials. researchgate.net The self-assembly properties of amphiphilic molecules like this compound could be harnessed to create micelles or vesicles that can act as nanoreactors. researchgate.net
The study of such compounds also contributes to a deeper understanding of fundamental chemical processes, including interfacial phenomena and molecular self-assembly. As research continues to explore the vast chemical space of organophosphate esters, the specific properties and potential applications of compounds like this compound will likely become more clearly defined.
Structure
3D Structure of Parent
Properties
CAS No. |
75641-00-8 |
|---|---|
Molecular Formula |
C12H26KO4P |
Molecular Weight |
304.40 g/mol |
IUPAC Name |
potassium;dihexyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
PWDIHJMBELMGND-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCCCCCC.[K+] |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways of Potassium Dihexyl Phosphate
Established Synthetic Routes and Reaction Mechanisms
The synthesis of potassium dihexyl phosphate (B84403) typically involves a two-step process: the formation of dihexyl phosphoric acid followed by its neutralization to the potassium salt.
Reaction Pathways from Precursor Organophosphorus Compounds
The most common precursor for the synthesis of dihexyl phosphoric acid is phosphorus pentoxide (P₄O₁₀). The reaction proceeds via the phosphorylation of n-hexanol. The mechanism involves the nucleophilic attack of the hydroxyl group of n-hexanol on the electrophilic phosphorus atoms of phosphorus pentoxide. This reaction leads to the formation of a mixture of mono-, di-, and trisubstituted phosphate esters. To favor the formation of the desired dihexyl phosphoric acid, the stoichiometry of the reactants is carefully controlled.
A general representation of this reaction is the synthesis of the structurally similar di(2-ethylhexyl)phosphoric acid (DEHPA), which is prepared by reacting phosphorus pentoxide with 2-ethylhexanol wikipedia.org. The reaction stoichiometry is key to maximizing the yield of the dialkyl phosphate.
Following the synthesis of dihexyl phosphoric acid, the subsequent step is a neutralization reaction to form the potassium salt. This is typically achieved by reacting the dihexyl phosphoric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) study.comstudy.comshanghaichemex.combrainly.com. The reaction is a straightforward acid-base neutralization, yielding potassium dihexyl phosphate and water.
Reaction Scheme:
Formation of Dihexyl Phosphoric Acid: P₄O₁₀ + 6 (CH₃(CH₂)₅OH) → 2 (CH₃(CH₂)₅O)₂PO(OH) + 2 (CH₃(CH₂)₅O)PO(OH)₂
Neutralization to this compound: (CH₃(CH₂)₅O)₂PO(OH) + KOH → (CH₃(CH₂)₅O)₂PO(OK) + H₂O
| Reactant | Product | Reaction Type |
| Phosphorus pentoxide, n-Hexanol | Dihexyl phosphoric acid | Phosphorylation |
| Dihexyl phosphoric acid, Potassium hydroxide | This compound | Neutralization |
Catalytic Approaches in Synthesis
Catalytic methods offer an alternative route to the synthesis of dialkyl phosphoric acids, often with improved efficiency and selectivity. For instance, a patented method for the preparation of bis(2-ethylhexyl) phosphate utilizes a composite catalyst system. This process involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol in the presence of a catalyst composed of aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) (an ionic liquid), and ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) google.com. This approach can be adapted for the synthesis of dihexyl phosphate by using n-hexanol as the starting alcohol. The catalyst facilitates the reaction, leading to higher yields and potentially milder reaction conditions.
| Catalyst Component | Function |
| Aluminum chloride (AlCl₃) | Lewis acid catalyst |
| 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | Ionic liquid, reaction medium |
| Ammonium vanadate (NH₄VO₃) | Co-catalyst |
Exploration of Novel Synthetic Methodologies
Research into novel synthetic methodologies for organophosphorus compounds is ongoing, driven by the need for more efficient, environmentally friendly, and cost-effective processes. While specific novel methods for this compound are not widely documented, general advancements in organophosphorus chemistry can be considered. These may include enzymatic synthesis, which offers high selectivity and mild reaction conditions, and flow chemistry approaches, which can provide better control over reaction parameters and improve safety and scalability.
Advanced Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound requires rigorous purification to remove unreacted starting materials, by-products such as monohexyl phosphate and trihexyl phosphate, and other impurities.
Recrystallization is a primary technique for purifying solid potassium salts. The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of this compound.
Solid-Phase Extraction (SPE) is another powerful purification technique. This method utilizes a solid stationary phase to selectively adsorb the target compound or impurities from a solution. For the purification of dialkyl phosphates, SPE columns with various functionalities can be employed to separate the desired product based on polarity and other chemical properties. This technique is particularly useful for removing trace impurities and for isolating highly pure material. For example, SPE has been effectively used in the cleanup of urinary dialkyl phosphates for analytical purposes, demonstrating its utility in separating these types of compounds from complex matrices oup.comresearchgate.net.
The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Purification Technique | Principle | Application for this compound |
| Recrystallization | Difference in solubility at different temperatures | Removal of by-products and unreacted starting materials |
| Solid-Phase Extraction | Differential partitioning between a solid and liquid phase | Isolation of high-purity material and removal of trace impurities |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organophosphorus compounds, offering precise information about the local chemical environment of phosphorus, carbon, and hydrogen nuclei.
Phosphorus-31 NMR is exceptionally useful for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. oxinst.com The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for identifying the phosphate (B84403) moiety. huji.ac.il For dialkyl phosphate esters like potassium dihexyl phosphate, the phosphorus nucleus is expected to resonate in a characteristic range. The chemical shift for phosphate esters typically falls within the range of approximately -5 to +5 ppm relative to a phosphoric acid standard. rsc.orguctm.edu For instance, the ³¹P NMR spectrum of dimethyl phosphate (DMP) shows a peak at 2.8 ppm. rsc.org The specific shift for this compound would be influenced by the electron-donating nature of the two hexyl chains attached through ester linkages.
The analysis of a ³¹P NMR spectrum provides a clear fingerprint for the phosphate group. huji.ac.il In proton-coupled spectra, heteronuclear coupling between phosphorus and nearby protons (¹H) can provide additional structural information, though proton-decoupled spectra are more common for simplicity and signal enhancement. huji.ac.ilresearchgate.net The presence of a single resonance in the expected region would confirm the existence of a single phosphorus environment, consistent with the symmetrical structure of this compound.
While ³¹P NMR characterizes the phosphate core, ¹³C and ¹H NMR are used to elucidate the structure of the dihexyl alkyl chains.
¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different methylene (B1212753) (-CH₂) groups and the terminal methyl (-CH₃) group of the hexyl chains. The terminal methyl protons are expected to appear as a triplet at the most upfield position, typically around 0.9 ppm. rsc.org The methylene groups would appear as multiplets in the region of 1.2-1.7 ppm. rsc.org The methylene group directly attached to the phosphate oxygen (α-CH₂), however, would be deshielded and shifted downfield, likely appearing in the range of 3.8-4.2 ppm, often as a multiplet due to coupling with both the adjacent methylene group and the phosphorus atom (³JHP coupling). huji.ac.il
¹³C NMR: The carbon-13 spectrum provides complementary information. Each carbon in the hexyl chain would give a distinct signal. The terminal methyl carbon is expected at approximately 14 ppm. chemicalbook.com The internal methylene carbons would resonate between 22 and 32 ppm. chemicalbook.com Similar to the proton spectrum, the α-carbon (the one bonded to the phosphate oxygen) would experience a significant downfield shift due to the electronegativity of the oxygen, typically appearing in the 60-70 ppm range. This signal may also exhibit coupling to the phosphorus atom (²JCP). rsc.org
Predicted NMR Data for the Hexyl Chain in this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| α-CH₂ (next to O-P) | 3.8 - 4.2 | 60 - 70 |
| β-CH₂ | ~1.6 - 1.7 | ~30 - 32 |
| γ, δ, ε-CH₂ | ~1.2 - 1.4 | ~22 - 26 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of molecules, providing valuable information about functional groups and molecular structure.
IR spectroscopy is particularly effective for identifying the characteristic vibrations of the phosphate group (PO₄³⁻) and the C-H bonds of the alkyl chains. The phosphate group exhibits strong absorption bands that are readily identifiable. researchgate.netrsc.org Key vibrational modes include the P=O stretching, P-O-C stretching, and O-P-O bending vibrations. uctm.edu
The P=O stretching vibration typically appears as a very strong and prominent band in the region of 1200-1300 cm⁻¹. The asymmetric stretching of the P-O-C linkage results in strong bands around 1000-1050 cm⁻¹, while the symmetric stretch is found near 740-850 cm⁻¹. researchgate.netsci-hub.st The C-H stretching vibrations from the hexyl chains are expected in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹, typical range) | Intensity |
|---|---|---|
| C-H Stretching (Alkyl) | 2850 - 3000 | Strong |
| P=O Stretching | 1200 - 1300 | Very Strong |
| P-O-C Asymmetric Stretching | 1000 - 1050 | Strong |
| P-O-P Symmetric Stretching | 908 - 970 | Medium |
| P-O-C Symmetric Stretching | 740 - 850 | Medium |
Data compiled from general phosphate vibrational data. uctm.eduresearchgate.netsci-hub.stresearchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is strong for polar bonds like P=O, Raman scattering can be more sensitive to symmetric vibrations and bonds with less polarity. The combination of both techniques provides a more complete vibrational profile.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for the trace analysis of various compounds, including organophosphates. nih.gov In SERS, the Raman signal of a molecule is dramatically amplified when it is adsorbed onto or near nanostructured metal surfaces, such as silver or gold. mdpi.com This technique is valuable for obtaining a structural fingerprint of organophosphates at low concentrations. rsc.orgdtu.dk SERS can help identify specific adsorption geometries and marker bands for the compound, aiding in its structural confirmation and detection. nih.gov
X-ray-Based Spectroscopic Techniques
X-ray-based techniques can probe the core-level electrons of atoms, providing unique information about the elemental composition, oxidation state, and local coordination environment of the phosphorus atom.
X-ray Absorption Near-Edge Structure (XANES): P K-edge XANES spectroscopy involves exciting a core electron of the phosphorus atom and analyzing the resulting absorption spectrum. The position and features of the absorption edge are sensitive to the oxidation state and chemical environment of the phosphorus atom. acs.orgescholarship.org For this compound, the phosphorus is in a P(V) oxidation state, which would be reflected in the P K-edge spectrum. This technique can provide detailed insight into the electronic structure of the phosphate group. nih.govmdpi.com
X-ray Fluorescence (XRF): XRF is a powerful non-destructive technique for elemental analysis. It can confirm the presence of phosphorus and potassium in the compound and can be used for quantitative analysis to determine the elemental composition of phosphate materials during various processing stages. researchgate.net
Advanced Diffraction Methods for Crystalline Structure (if applicable to specific forms)
The determination of the crystalline structure of a compound provides definitive information about the spatial arrangement of its constituent atoms, bond lengths, and bond angles. Advanced diffraction methods, such as single-crystal X-ray diffraction (XRD) or powder X-ray diffraction (PXRD), are the primary techniques used for this purpose.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The ability to obtain a single crystal suitable for XRD analysis would depend on the crystallization properties of the compound. If single crystals can be grown, a detailed three-dimensional model of the molecule and its packing in the solid state could be determined.
In the absence of single crystals, high-resolution powder X-ray diffraction could provide valuable structural information. Analysis of the diffraction pattern could reveal whether the material is crystalline or amorphous. If crystalline, the unit cell parameters could be determined, and in favorable cases, the structure could be solved and refined using methods such as Rietveld refinement.
Given the structure of the related compound potassium dihydrogen phosphate (KDP), which has a well-defined crystal structure, it is plausible that this compound could also form a crystalline solid under appropriate conditions. researchgate.net The presence of the flexible hexyl chains might lead to more complex packing arrangements compared to the inorganic KDP. It is also possible that polymorphism—the ability of a substance to exist in more than one crystal form—could be observed for this compound.
Should crystallographic data become available, it would provide crucial information for understanding the structure-property relationships of this compound. For instance, the coordination environment of the potassium ion and the conformation of the dihexyl phosphate anion would be precisely determined. This information is vital for computational modeling and for predicting the material's behavior in various applications.
Theoretical and Computational Chemistry of Potassium Dihexyl Phosphate Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and related techniques provide a detailed picture of molecular orbitals, charge distribution, and the energetics of chemical reactions.
Density Functional Theory (DFT) Applications to Organophosphates
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphates due to its favorable balance of accuracy and computational cost. shd-pub.org.rsresearchgate.net DFT methods are used to calculate a wide array of molecular properties that govern the behavior of these compounds. nih.gov
Key Applications of DFT in Organophosphate Systems:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the dihexyl phosphate (B84403) anion. This includes bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be used to identify the compound and understand its bonding characteristics.
Thermodynamic Properties: Predicting thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy.
Physicochemical Properties: DFT, often combined with a continuum solvation model, is a reliable method for calculating properties like lipophilicity (log KOW). shd-pub.org.rsnih.gov This is crucial for understanding how a molecule like potassium dihexyl phosphate might partition between aqueous and organic phases. Studies on various organophosphate pesticides have shown excellent agreement between DFT-calculated and experimental lipophilicity values. nih.govresearchgate.net Different functionals and basis sets, such as PBE-SVP, have been evaluated to optimize predictive accuracy while managing computational resources. researchgate.netmdpi.com
DFT calculations are typically performed using specific combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X, PBE) and basis sets (e.g., 6-31G*, 6-311++G**) to approximate the solutions to the Schrödinger equation. nih.gov For instance, studies on the hydrolysis of organophosphorus pesticides have employed functionals like B3LYP and M06-2X to map out reaction pathways. researchgate.net
| Property Calculated via DFT | Significance for Dihexyl Phosphate | Common Functionals/Models Used |
|---|---|---|
| Optimized Molecular Geometry | Provides the fundamental 3D structure, bond lengths, and angles. | B3LYP, M06-2X, PBE |
| Lipophilicity (log KOW) | Predicts environmental partitioning and biological membrane permeability. | DFT with SMD or PCM continuum solvation models |
| Thermodynamic Parameters (ΔG, ΔH) | Determines the spontaneity and energetics of potential reactions. | B3LYP/6-311++G(d,p), M06-2X/6-311++G(d,p) |
| Vibrational Spectra (IR, Raman) | Aids in structural identification and characterization of bonding. | B3LYP/6-31G(d) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict and explain chemical reactivity. unesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilicity or basicity. youtube.com For the dihexyl phosphate anion, the HOMO would likely be localized on the negatively charged oxygen atoms of the phosphate group, making them the primary sites for reaction with electrophiles.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilicity. youtube.com The LUMO is the key to understanding reactions with nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive.
Charge Distribution Analysis: Understanding how charge is distributed across the dihexyl phosphate anion is crucial for identifying reactive sites. The negative charge is not confined to a single oxygen atom but is delocalized across the O-P-O system of the phosphate head. Computational methods can quantify this distribution.
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of charge distribution and orbital interactions. For phosphate esters, NBO analysis reveals significant negative charge localization on the phosphoryl oxygen and the anionic oxygen atoms. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the dihexyl phosphate anion, the most negative potential would be concentrated around the oxygen atoms of the phosphate group.
Theoretical studies on related phosphate esters have used charge density analysis to show that interactions between the lone pairs of the ester oxygen and orbitals in the organic moiety significantly influence the geometry and hydrolysis energy of the C-O-P bridge. rsc.org
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is extensively used to model the step-by-step pathways of chemical reactions, such as the hydrolysis of the ester bonds in organophosphates. acs.org These studies are vital for understanding the degradation and metabolic pathways of such compounds.
Researchers use DFT and other high-level quantum mechanical methods to:
Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. researchgate.net Computational methods can precisely determine the geometry and energy of these fleeting structures.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the rate of a reaction. Lower activation energies correspond to faster reactions.
Map Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. nih.gov
For organophosphates, common computationally studied reactions include alkaline hydrolysis, which can proceed through different mechanisms (e.g., concerted or stepwise). researchgate.net Studies have shown that factors like the conformation of the incoming nucleophile and the nature of the leaving group significantly influence the reaction mechanism and its energy barrier. acs.org Furthermore, the role of solvent molecules can be explicitly modeled, revealing that water molecules can act as catalysts by assisting in proton transfer, thereby lowering the activation energy. researchgate.net
Molecular Modeling and Simulation of Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of molecules in a condensed phase (liquids, solutions) and their interactions with their environment. dovepress.com For this compound, this is crucial for understanding its behavior in aqueous solutions or its interaction with surfaces and biological membranes.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. mdpi.com Key insights from MD simulations on phosphate systems include:
Solvation and Hydration: MD can model the arrangement of water molecules around the phosphate head group and the hexyl chains. The polar phosphate group will form strong hydrogen bonds with water, while the nonpolar alkyl chains will drive hydrophobic interactions.
Ion Pairing: Simulations can detail the interaction between the potassium cation (K+) and the dihexyl phosphate anion. This includes calculating the average distance between the ions and the structure of the surrounding solvent shell.
Aggregation and Micelle Formation: Like other surfactants, this compound may self-assemble in solution. MD simulations can model this aggregation process, showing how the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic phosphate heads remain exposed to the solvent.
Interactions with Surfaces: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to study the binding of organic phosphates to mineral surfaces. frontiersin.org These studies show that phosphate groups can form strong inner-sphere complexes with surface metal atoms, a process heavily influenced by the surrounding water molecules which mediate hydrogen bonding and proton transfer. frontiersin.org
The accuracy of MD simulations depends heavily on the "force field," a set of parameters that defines the potential energy of the system. Force fields are carefully developed and validated to reproduce experimental properties.
Quantitative Structure-Property Relationship (QSPR) Studies on Phosphate Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or computationally derived properties of molecules with their experimental properties or biological activities. nih.gov
The general workflow for a QSPR study on phosphate derivatives involves:
Dataset Assembly: A set of phosphate compounds with known experimental data (e.g., toxicity, boiling point, solubility) is collected.
Descriptor Calculation: For each molecule in the set, a large number of "molecular descriptors" are calculated. These can be simple (e.g., molecular weight) or complex quantum chemical descriptors derived from DFT calculations.
Model Building: Statistical methods, such as multiple linear regression or partial least squares regression, are used to build a mathematical equation linking the descriptors to the experimental property. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
For phosphonate (B1237965) derivatives, a class of compounds closely related to phosphates, QSPR models have been successfully developed to predict toxicity (expressed as LD₅₀). nih.gov These models found that toxicity was strongly correlated with quantum chemical descriptors such as the molecule's volume (V), the charge on the most electronegative atom (q), and the energy of the HOMO (EHOMO). nih.gov Such models could be developed for a series of dialkyl phosphates to predict the properties of this compound without needing to synthesize and test it directly.
Coordination Chemistry and Metal Ion Complexation
Fundamental Principles of Phosphate-Metal Coordination
The interaction between the dihexyl phosphate (B84403) anion and metal ions is primarily governed by the hard and soft acid and base (HSAB) theory. The phosphate group, with its negatively charged oxygen atoms, acts as a hard base. Consequently, it forms strong coordinate bonds with hard acid metal cations.
The phosphate ligand can coordinate to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and tridentate bridging fashions. wikipedia.org The specific coordination mode is influenced by factors such as the size and charge of the metal ion, the stoichiometry of the complex, and the presence of other ligands or solvent molecules. In the context of dihexyl phosphate, the two non-ester oxygen atoms of the phosphate group are the primary sites for metal ion binding. The formation of chelate rings through bidentate coordination significantly enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. wikipedia.org
The acidity of the precursor, dihexyl phosphoric acid, plays a crucial role in the complexation process. The release of a proton upon deprotonation of the P-OH group creates the anionic dihexyl phosphate, which then readily interacts with metal cations through a cation-exchange mechanism. acs.orgresearchgate.net The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.
Chelation and Complexation Behavior with Specific Metal Cations
The dihexyl phosphate anion exhibits a broad capacity for complexing with a variety of metal cations, with the stability and structure of the resulting complexes varying significantly depending on the nature of the metal ion.
While the potassium salt of dihexyl phosphate is a common form of this compound, the interaction between the potassium ion and the dihexyl phosphate anion in solution is typically considered to be primarily ionic. Alkali metal ions, being large and singly charged, are relatively weakly coordinating compared to other metal ions. However, in non-polar environments or in the solid state, ion-pairing and some degree of coordination can occur. The stability of complexes with alkali metal cations is influenced by the cation's ionic radius and the solvent environment. aau.dk For instance, crown ethers, which are known for their ability to complex alkali metal ions, demonstrate selectivity based on the fit between the cation size and the cavity of the macrocycle, a principle that can be extended to the coordination environment provided by multiple dihexyl phosphate anions. nih.gov
The complexation of dihexyl phosphate and its analogues, such as di(2-ethylhexyl) phosphoric acid (D2EHPA), with rare-earth elements (REEs) and actinides is of significant industrial and scientific interest, particularly for separation processes. nih.gov
Rare-Earth Elements (REEs): Dihexyl phosphate acts as an effective extractant for trivalent lanthanides. researchgate.net The extraction process typically involves the formation of a chelate complex where the lanthanide ion is coordinated to the phosphate groups of multiple dihexyl phosphate molecules. unileoben.ac.at The stability of these complexes generally increases across the lanthanide series (from lighter to heavier lanthanides), which is attributed to the decreasing ionic radii and increasing charge density of the lanthanide ions. nih.gov This trend allows for the selective extraction and separation of individual rare-earth elements from mixtures. The stoichiometry of the extracted complex is often of the form Ln(A)₃(HA)ₓ, where Ln is the lanthanide ion, A is the dihexyl phosphate anion, and HA is the undissociated dihexyl phosphoric acid. acs.org
Actinides: Dihexyl phosphate and its derivatives are also highly effective in complexing with actinide ions, such as uranium (in the form of uranyl, UO₂²⁺) and trivalent actinides like americium (Am³⁺) and curium (Cm³⁺). acs.orgosti.gov The extraction of uranium(VI) by dialkyl phosphoric acids has been extensively studied. researchgate.netresearchgate.net The mechanism often involves the formation of a stable complex with the uranyl ion. google.com For trivalent actinides, the complexation behavior is similar to that of the trivalent lanthanides, and dithiophosphinic acids have shown a high selectivity for actinides over lanthanides. nih.govillinois.edu
The table below summarizes the typical extraction behavior of di(2-ethylhexyl) phosphoric acid (a close analogue of dihexyl phosphate) with various metal ions.
| Metal Ion | Typical Extracted Species | Key Observations |
|---|---|---|
| Lanthanides (Ln³⁺) | LnA₃(HA)ₓ | Extraction efficiency generally increases with atomic number (decreasing ionic radius). nih.gov |
| Uranium (UO₂²⁺) | UO₂(A)₂(HA)₂ | Strongly extracted from acidic solutions. acs.org |
| Americium (Am³⁺) | AmA₃(HA)ₓ | Similar extraction behavior to lanthanides of similar ionic radius. osti.gov |
Spectroscopic and Computational Probing of Coordination Structures and Stability
A variety of spectroscopic and computational techniques are employed to elucidate the structure, stability, and bonding characteristics of metal complexes with dihexyl phosphate.
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe the coordination of the phosphate group to the metal ion. Changes in the stretching frequencies of the P=O and P-O-C bonds upon complexation provide direct evidence of coordination and can help in determining the coordination mode (e.g., monodentate vs. bidentate). sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying the coordination environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, which changes upon complexation with a metal ion. uni-regensburg.de ¹H and ¹³C NMR can provide information about the conformation of the hexyl chains in the complex.
UV-Visible Spectroscopy: For complexes involving transition metals, rare-earth elements, or actinides with f-f or d-d electronic transitions, UV-Vis spectroscopy can be used to study the coordination geometry and the nature of the metal-ligand bond. escholarship.org
Extended X-ray Absorption Fine Structure (EXAFS): This technique can provide detailed information about the local coordination environment of the metal ion, including the number of coordinating atoms, bond distances, and the identity of the neighboring atoms.
Computational Probing:
Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of metal-dihexyl phosphate complexes. nih.govethz.ch These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data. DFT can also be used to calculate the binding energies and stability constants of the complexes, providing insights into the thermodynamics of the complexation reactions. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these complexes in solution, including the exchange of ligands and the conformational flexibility of the hexyl chains. researchgate.net
The stability of metal complexes is quantitatively expressed by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex. wikipedia.org The table below provides representative stability constants for some metal-phosphate complexes, illustrating the strength of these interactions.
| Metal Ion | Ligand | Log K | Conditions |
|---|---|---|---|
| Ca²⁺ | Phosphate (PO₄³⁻) | 6.46 | Aqueous solution oup.com |
| Al³⁺ | Phosphate (PO₄³⁻) | 20.01 (as AlHL⁺) | Aqueous solution oup.com |
| Fe³⁺ | Phosphate | Colorless complex formation homescience.net | Aqueous solution |
Applications in Chemical Separation Processes
Solvent Extraction Applications and Mechanistic Studies
Solvent extraction, or liquid-liquid extraction, is a primary application for the dihexyl phosphate (B84403) extractant. It is extensively used for the recovery, purification, and separation of metal ions from aqueous solutions. researchgate.net
Di-(2-ethylhexyl) phosphoric acid is a highly effective extractant for a wide array of metal ions from acidic solutions. Its selectivity and efficiency have made it a staple in various industrial hydrometallurgical processes. researchgate.netunileoben.ac.at
The extraction capability of D2EHPA extends across different groups of metals:
Rare Earth Elements (REEs): D2EHPA is one of the most common extractants for separating REEs. mdpi.comresearchgate.net It can be used to separate REEs into light, middle, and heavy groups and also to separate individual elements within these groups. researchgate.netnih.gov
Transition Metals: It is widely employed for the extraction of transition metals such as copper(II), cobalt(II), nickel(II), zinc(II), and cadmium(II). nih.goviaea.orgresearchgate.netresearchgate.net Studies have established the extraction order for certain combinations, which can be manipulated by adjusting process conditions like pH and metal loading. researchgate.net For example, under certain conditions, the extraction order has been established as Mn > Cu > Co > Ni. researchgate.net
Other Metals: D2EHPA has also been investigated for the extraction of aluminum, alkaline earth metals, and lithium. csu.edu.cnresearchgate.netuk.ac.ir
The general mechanism for the extraction of a divalent metal ion (M²⁺) by the dimeric form of D2EHPA, represented as (HA)₂, is a cation exchange reaction: M²⁺(aq) + 2(HA)₂(org) ⇌ M(HA₂)₂(org) + 2H⁺(aq) researchgate.net
The efficiency of extraction is highly dependent on the pH of the aqueous phase; lower pH values can hinder extraction due to competition from H⁺ ions. nih.gov
| Metal Ion(s) | Aqueous Medium/Conditions | Organic Phase (Diluent) | Key Findings | Reference |
|---|---|---|---|---|
| Rare Earth Elements (e.g., Y, Nd, Er) | Phosphoric acid or chloride solutions | Kerosene (B1165875), Heptane | Effective for group separation (light vs. heavy REEs) and individual separation. | mdpi.comnih.govmdpi.com |
| Cobalt(II) | Aqueous donor phase (pH 4.0-7.0) | Kerosene | Extraction is slow at low pH; chemically controlled process. | nih.gov |
| Copper(II), Nickel(II) | Aqueous acetate (B1210297) solutions (pH ~5.7) | n-Heptane | Allows for the selective extraction of Cu(II) over Ni(II). | researchgate.net |
| Aluminum(III) | HCl-Potassium biphthalate buffer | n-Heptane | Kinetics studied in a constant interfacial area cell. | csu.edu.cn |
| Cadmium(II) | Non-complexing medium | Kerosene | Forms Cd(HA₂)₂ species in the organic phase. | iaea.org |
| Alkaline Earth Metals (Ca, Sr) | Radiometrically studied | Not specified | Interaction between metal ions and the P=O group is weaker than for transition metals. | researchgate.net |
| Lithium(I) | Lithium chloride solution | Vegetable oils (sunflower, sesame, olive) | Vegetable oils used as modifiers to improve extraction percentage. | uk.ac.ir |
Understanding the kinetics and equilibria of the extraction process is crucial for designing and optimizing industrial separation circuits. The rate of extraction can be influenced by several factors, including temperature, pH, reactant concentrations, and hydrodynamic conditions (e.g., stirring speed). csu.edu.cnmdpi.com
Equilibrium constants for the extraction of various metals have been determined. For the extraction of cadmium(II) by D2EHPA in kerosene, the equilibrium constant was calculated to be 0.0125 at 25°C. iaea.org For cobalt, copper, and nickel, the composition of the extracted species in the organic phase was determined, allowing for the establishment of extraction equilibrium formulations. researchgate.net
| Metal Ion | System/Conditions | Finding Type | Key Data/Observation | Reference |
|---|---|---|---|---|
| Yttrium(III) | Extraction from phosphoric acid solutions | Kinetics | Time to reach equilibrium decreases from >1 hour to 1 hour as temperature increases from 298K to 330K. | mdpi.com |
| Cobalt(II) | Multidropped liquid membrane system | Kinetics | Activation energy (Ea) calculated as 13.80 kcal/mol, indicating a chemically controlled process. | nih.gov |
| Aluminum(III) | Constant interfacial area cell, [HA] < 0.03 mol/L | Kinetics | Process is controlled by the interfacial reaction. | csu.edu.cn |
| Aluminum(III) | Constant interfacial area cell, [HA] > 0.03 mol/L | Kinetics | Process shifts to a homogeneous aqueous solution reaction. | csu.edu.cn |
| Cadmium(II) | D2EHPA/kerosene system at 25°C | Equilibrium | Equilibrium constant (Kex) = 0.0125. | iaea.org |
The interface between the aqueous and organic phases is the site of the metal transfer, and phenomena occurring at this interface can significantly impact extraction efficiency. nih.govcvut.cz The complexation of metal ions with the extractant can occur in the aqueous boundary layer near the interface or at the interface itself. nih.govcsu.edu.cn
Several interfacial challenges can arise during solvent extraction:
Third-Phase Formation: Under conditions of high metal loading, a third, often viscous, phase can form at the interface, which can lead to process disruptions and decreased efficiency. mdpi.com This phenomenon is particularly relevant in REE extraction. The formation of this third phase is influenced by the REE concentration, pH, extractant concentration, and the type of diluent used. mdpi.com
Interfacial Formations (Cruds): The accumulation of extractant-metal complexes at the interface can lead to the formation of aggregates and coagulates, sometimes referred to as "cruds". cvut.cz These formations can negatively affect the extraction process by creating a physical barrier to mass transfer. cvut.cz
Interfacial Roughness: At a microscopic level, the interface is not static. It can be roughened by thermal capillary waves, which can influence the density of extractant molecules and ions at the interface. nih.gov Studies using X-ray scattering have shown that the interfacial layer is typically thin (7-9 Å) and can have an electron density higher than the bulk aqueous phase due to the adsorption of the extractant and ions. nih.gov
The addition of modifiers, such as tri-n-butyl phosphate (TBP), to the organic phase can sometimes mitigate issues like third-phase formation. mdpi.com
Membrane Separation Technologies
The dihexyl phosphate extractant is also utilized in various liquid membrane technologies, which combine extraction and stripping into a single process and can minimize solvent inventory.
Hollow Fiber Renewal Liquid Membranes (HFRLM): This technology has been applied to REE extraction using D2EHPA. A significant challenge in HFRLM systems is the potential for third-phase formation, which can cause membrane fouling and reduce mass transfer efficiency. mdpi.com
Multidropped Liquid Membrane (MDLM): An MDLM system using D2EHPA in kerosene has been successfully used to transport Co²⁺ ions from a donor to an acceptor phase. nih.gov This system serves as a continuous process and is noted for requiring fewer reagents and producing less chemical waste compared to traditional extraction methods. nih.gov
Polymer Inclusion Membranes (PIMs): PIMs are another type of membrane where the extractant is physically entrapped within a polymer matrix. While the search results highlight PIMs functionalized with related phosphinic acids for Lutetium(III) transport, the principle is directly applicable to dihexyl phosphate. researchgate.net PIMs offer better stability compared to some other liquid membranes, but long-term stability for industrial applications remains a focus of research. researchgate.net
Chromatographic Separation of Analogs and Related Compounds
Extraction chromatography utilizes a stationary phase impregnated with an extractant to separate components of a mixture. Materials containing D2EHPA are effective for the chromatographic separation of various metal ions.
This technique, also known as reverse-phase partition chromatography, leverages the selective affinities of different metal ions for the D2EHPA extractant.
Separation of Lanthanides: D2EHPA supported on a poly(vinyl chloride/vinyl acetate) copolymer has been used to separate small quantities of lanthanides from Lanthanum to Gadolinium. osti.gov Good resolution was achieved using a simple gradient elution technique that relies solely on the differing stabilities of the individual metal-D2EHPA complexes. osti.gov
Broad Metal Ion Separations: Extraction chromatographic resins prepared with D2EHPA have been characterized for the uptake of a wide range of metal ions, including alkaline earths, transition metals, post-transition metals, lanthanides, and actinides from acidic nitrate (B79036) and chloride media. scilit.com This allows for the development of novel separation schemes for complex mixtures of elements. scilit.com
Table of Compounds
| Compound Name | Abbreviation/Formula | Role/Context |
|---|---|---|
| Potassium dihexyl phosphate | C₁₆H₃₄KO₄P | Subject of article, potassium salt of D2EHPA |
| di-(2-ethylhexyl) phosphoric acid | D2EHPA, HDEHP | Primary extractant discussed in literature |
| Yttrium | Y | Extracted metal ion |
| Neodymium | Nd | Extracted metal ion |
| Erbium | Er | Extracted metal ion |
| Cobalt(II) | Co(II) | Extracted metal ion |
| Copper(II) | Cu(II) | Extracted metal ion |
| Nickel(II) | Ni(II) | Extracted metal ion |
| Zinc(II) | Zn(II) | Extracted metal ion |
| Cadmium(II) | Cd(II) | Extracted metal ion |
| Aluminum(III) | Al(III) | Extracted metal ion |
| Lithium | Li | Extracted metal ion |
| Lanthanum | La | Extracted metal ion |
| Gadolinium | Gd | Extracted metal ion |
| Lutetium(III) | Lu(III) | Extracted metal ion |
| Kerosene | - | Organic diluent/solvent |
| n-Heptane | C₇H₁₆ | Organic diluent/solvent |
| tri-n-butyl phosphate | TBP | Modifier in solvent extraction |
Role in Material Science and Catalyst Development
Integration into Functional Materials and Composite Systems
While direct research on the integration of potassium dihexyl phosphate (B84403) into functional materials and composite systems is limited, the broader class of potassium phosphates has been investigated for such applications. For instance, potassium phosphates are known to enhance the high-temperature performance of aluminosilicate (B74896) composites. The addition of potassium phosphate to these composites has been shown to improve their mechanical properties, particularly their tensile strength at elevated temperatures. It is plausible that potassium dihexyl phosphate, with its larger organic moieties, could be explored for imparting specific functionalities, such as hydrophobicity or improved interfacing with organic matrices in composite materials. Further research is necessary to fully elucidate the potential of this compound in this domain.
Catalytic Activity in Organic Transformations
This compound exhibits catalytic activity in various organic reactions, primarily acting as a promoter for transesterification and as a general acid-base catalyst.
Promotion of Transesterification Reactions
Transesterification is a crucial process in the synthesis of polyesters and biofuels. While a broad range of catalysts are employed for these reactions, there is specific evidence pointing to the utility of dihexyl phosphate in this context. A notable application is its use as a polymerization catalyst for the production of polyesters. In this role, the dihexyl phosphate likely facilitates the interchange of ester linkages, a fundamental step in polyesterification. The catalytic activity of related potassium phosphate compounds in the transesterification of oils to produce biodiesel further supports the potential of this compound in this field researchgate.netmdpi.comosti.govepa.govnii.ac.jp. The hexyl groups in this compound may enhance its solubility in organic reaction media, a desirable characteristic for a homogeneous catalyst.
General Acid-Base Catalysis in Organic Synthesis
Potassium phosphate is recognized as a high-performance solid base catalyst in several organic reactions, including phase-transfer-catalyzed alkylations huji.ac.ilresearchgate.net. Its basicity allows it to facilitate reactions that require the deprotonation of a substrate. Given this precedent, this compound, as a salt of a strong base (potassium hydroxide) and a weak acid (dihexyl phosphoric acid), is expected to exhibit basic properties. This makes it a potential catalyst for a variety of organic transformations that are base-catalyzed. The presence of the dihexyl phosphate anion could also modulate the catalytic activity and selectivity compared to simpler inorganic phosphates.
Environmental Chemistry and Transformation Pathways
Occurrence and Distribution in Diverse Environmental Compartments
Potassium dihexyl phosphate (B84403), as a member of the organophosphate ester (OPE) family, is anticipated to share sources and release pathways with other compounds in this class. OPEs are widely used as plasticizers, flame retardants, hydraulic fluids, and anti-foaming agents in a variety of industrial and consumer products. industrialchemicals.gov.au They are often not chemically bound to the polymer matrix of these products, leading to their release into the environment through volatilization, leaching, and abrasion during manufacturing, use, and disposal. industrialchemicals.gov.au
Diffuse emissions from consumer articles are considered a major source of OPEs in the environment. industrialchemicals.gov.au This includes migration from plastics, textiles, furniture, and electronics. nih.gov Point sources can include industrial facilities where OPEs are manufactured or used, as well as wastewater treatment plants, landfills, and recycling facilities for electronic and paper waste. industrialchemicals.gov.aunih.gov For long-chain alkyl phosphates like dihexyl phosphate, release can occur from leakages and emissions of lubricants and hydraulic fluids used in machinery and aircraft. industrialchemicals.gov.au Once released, these compounds can enter various environmental compartments including air, water, and soil. industrialchemicals.gov.au
The potential for atmospheric transport and global distribution of dihexyl phosphate is dependent on its physicochemical properties, such as vapor pressure and its partitioning between the gas and particle phases in the atmosphere. Many OPEs are considered semi-volatile organic compounds. acs.org While some OPEs exist predominantly in the gas phase, long-chain alkyl phosphates, which are more lipophilic, are more likely to adsorb to airborne particulate matter. industrialchemicals.gov.au
This association with atmospheric particles is a key factor in their long-range transport, as it can protect them from degradation by hydroxyl radicals and increase their atmospheric persistence. mdpi.comnih.gov For instance, the atmospheric half-lives of particle-bound OPEs like tris(2-ethylhexyl) phosphate (TEHP) are estimated to be around 4.3 days, which is sufficient for medium to long-range transport. nih.gov This long-range atmospheric transport is a significant pathway for the distribution of OPEs from industrialized source regions to remote environments, including the open ocean and polar regions. mdpi.comresearchgate.net Models and field observations have confirmed that OPEs are subject to long-range transport via both air and ocean currents to remote areas like the North Atlantic and the Arctic. uni-hamburg.de
Table 1: Estimated Atmospheric Lifetimes of Selected Particle-Bound Organophosphate Esters
| Compound | Abbreviation | Estimated Atmospheric Lifetime (days) |
|---|---|---|
| Tris(2-ethylhexyl) phosphate | TEHP | 4.3 |
| Triphenyl phosphate | TPhP | 5.6 |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | 13 |
Source: Data compiled from heterogeneous reaction rate constants. nih.gov
The persistence and long-range transport of OPEs have led to their ubiquitous presence in various environmental compartments across the globe. nih.govmdpi.com While specific data for dihexyl phosphate is scarce, the detection of other OPEs in diverse matrices provides insight into its likely distribution.
Snow and Ice: OPEs have been detected in snow and ice in polar regions, which act as significant sinks for these atmospheric pollutants. mdpi.com The presence of OPEs in these remote environments serves as a historical archive of their atmospheric deposition. mdpi.com With climate change, the melting of glaciers and ice sheets can lead to the release of these stored OPEs into downstream aquatic ecosystems, acting as a secondary source of contamination. mdpi.com
Air: OPEs are commonly found in both the gas and particulate phases of the atmosphere. acs.org Concentrations can vary widely depending on proximity to source regions. nih.gov Long-chain OPEs are often associated with fine particulate matter, which facilitates their transport over long distances. acs.org
Soil and Sediment: Due to their physicochemical properties, many OPEs, particularly the less water-soluble and more lipophilic ones, tend to partition into soil and sediment. industrialchemicals.gov.aunih.gov The application of sewage sludge (biosolids) to agricultural land can be a significant pathway for the introduction of OPEs into the soil environment. industrialchemicals.gov.au In aquatic systems, OPEs adsorb to suspended particles and eventually settle into the sediment, which acts as a long-term reservoir for these compounds. nih.govnih.gov
Environmental Fate and Degradation Mechanisms
Hydrolysis is a potential degradation pathway for organophosphate esters in the environment. This process involves the cleavage of the ester bond (P-O-C). For a dialkyl phosphate such as dihexyl phosphate, hydrolysis would likely proceed through the cleavage of one of the hexyl-phosphate bonds.
Photolytic Processes: In the atmosphere, the primary degradation pathway for gas-phase OPEs is through reaction with photochemically produced hydroxyl (•OH) radicals. acs.org For OPEs adsorbed to atmospheric particles, the rate of degradation can be significantly reduced, thereby increasing their atmospheric lifetime and transport potential. nih.gov In aquatic systems, photolysis can also contribute to the degradation of OPEs, often involving •OH radicals. mdpi.com The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, accelerating the degradation process under UV light. mdpi.commdpi.com The degradation of OPEs through photolysis typically involves the oxidation of the alkyl side chains. diva-portal.org
Biodegradation Processes: Biodegradation is a significant removal process for OPEs in both aquatic and terrestrial systems. Microbial communities in soil and sediment can utilize OPEs as a source of carbon and phosphorus. nih.gov The degradation of OPEs in coastal sediments has been observed to be enhanced by the presence of microbial assemblages, with half-lives under biotic conditions being significantly shorter than under abiotic conditions. nih.gov For example, studies on various OPEs in coastal sediments have shown biotic half-lives ranging from 16.8 to 46.8 days, compared to abiotic half-lives of 23.3 to 77.0 days. nih.gov The biodegradation of long-chain phthalates, which are structurally different but also esters, has been shown to occur in mangrove sediments, with aerobic half-lives in the range of days. nih.gov It is plausible that similar microbial degradation pathways exist for dihexyl phosphate. The process typically begins with the hydrolysis of the ester bonds by microbial enzymes. nih.gov
Table 2: Comparison of Abiotic and Biotic Degradation Half-Lives of Selected OPEs in Coastal Sediments
| Compound | Abiotic Half-life (days) | Biotic Half-life (days) |
|---|---|---|
| Tri-iso-butyl phosphate (TiBP) | 51.3 | 21.5 |
| Tri-n-butyl phosphate (TnBP) | 51.7 | 23.3 |
| Tris(2-chloroethyl) phosphate (TCEP) | 53.3 | 46.8 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 77.0 | 40.5 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 41.4 | 31.5 |
| Triphenyl phosphate (TPhP) | 23.3 | 16.8 |
Source: Data from a study on OPE degradation in coastal sediments. nih.gov
Persistence and Formation of Environmental Transformation Products
The environmental persistence of organophosphate esters is variable and influenced by their chemical structure. For dialkyl phosphates, degradation can occur through biotic and abiotic pathways. While specific studies on potassium dihexyl phosphate are not available, research on analogous compounds such as di(ethylhexyl) phosphate (DEHP) indicates it is readily biodegradable. However, other OPEs can be persistent in certain environmental compartments.
Transformation of OPEs in the environment leads to the formation of various products. The primary transformation products of many parent OPEs are their corresponding dialkyl and diaryl phosphates. For instance, tris(2-ethylhexyl) phosphate (TEHP) can degrade to form 2-ethylhexanol and 2-ethylhexanoic acid through photodegradation industrialchemicals.gov.au. In biological systems, OPEs undergo metabolism, often through hydrolysis of the ester bonds, leading to the formation of dialkyl phosphate metabolites researchgate.net. These transformation products can sometimes exhibit similar or even greater toxicity than the parent compounds.
The table below summarizes common transformation pathways for organophosphate esters, which are likely relevant for this compound.
| Transformation Pathway | Description | Potential Transformation Products |
| Biodegradation | Microbial breakdown of the compound in soil and water. | Shorter-chain fatty acids, phosphates |
| Hydrolysis | Cleavage of the ester bond in the presence of water. | Dihexyl phosphate, hexanol |
| Photodegradation | Breakdown of the compound by sunlight. | Oxidized and hydroxylated derivatives |
Analytical Challenges in Environmental Monitoring of Organophosphate Esters
The environmental monitoring of organophosphate esters, including dialkyl phosphates like dihexyl phosphate, presents several analytical challenges. These challenges stem from the physicochemical properties of the compounds and the complexity of environmental matrices.
A significant challenge is the effective separation of highly polar and water-soluble dialkyl phosphates from environmental samples. Standard reversed-phase liquid chromatography can be problematic for these acidic compounds due to their low affinity for the columns, leading to poor peak shapes nih.gov. To address this, mixed-mode chromatographic columns that incorporate both reversed-phase and ion-exchange functionalities have been developed to improve retention and separation nih.gov.
Another challenge lies in the extraction of these compounds from complex matrices such as soil, sediment, and biological tissues. The choice of extraction solvent and method is critical to achieving good recovery. For instance, in the analysis of dialkyl phosphate metabolites in urine, a mixture of diethyl ether and acetonitrile is used for extraction after acidification of the sample oup.com.
Furthermore, the ubiquitous nature of some OPEs can lead to contamination during sample collection and analysis, which can compromise the accuracy of the results walisongo.ac.id. The lack of standardized analytical methods for many OPEs also contributes to variability in reported environmental concentrations walisongo.ac.idfigshare.com.
Recent advancements in analytical instrumentation, particularly the use of liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS), have significantly improved the sensitivity and selectivity of OPE analysis walisongo.ac.idfigshare.com. Derivatization of dialkyl phosphates is often necessary to improve their chromatographic behavior, especially for GC-based methods rsc.orgresearchgate.net.
The table below outlines some of the key analytical challenges and the corresponding mitigation strategies for the environmental monitoring of organophosphate esters.
| Analytical Challenge | Description | Mitigation Strategies |
| Poor Chromatographic Retention | Highly polar dialkyl phosphates are poorly retained on conventional reversed-phase columns. | Use of mixed-mode chromatography, hydrophilic interaction liquid chromatography (HILIC), or derivatization. |
| Matrix Interference | Complex environmental samples (e.g., wastewater, sediment) contain numerous co-extracted substances that can interfere with analysis. | Advanced sample cleanup techniques (e.g., solid-phase extraction), use of high-resolution mass spectrometry. |
| Low Environmental Concentrations | OPEs and their transformation products are often present at trace levels (ng/L to µg/L). | Use of sensitive analytical techniques like LC-MS/MS or GC-MS/MS, pre-concentration of samples. |
| Contamination | Widespread use of some OPEs can lead to background contamination in labs. | Use of dedicated labware, analysis of procedural blanks, clean sampling protocols. |
| Lack of Certified Reference Materials | The absence of certified standards for many OPEs and their metabolites hinders method validation and inter-laboratory comparisons. | In-house preparation of standards, participation in inter-laboratory comparison studies. |
Advanced Analytical Methodologies for Dihexyl Phosphate Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures. For organophosphate esters like dihexyl phosphate (B84403), both gas and liquid chromatography are widely employed, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. drawellanalytical.com However, the direct analysis of dialkyl phosphates such as dihexyl phosphate by GC is challenging due to their low volatility and polar nature, which can lead to poor peak shapes and degradation in the GC inlet. analysis.rs Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. drawellanalytical.commdpi.comnih.gov
GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry, which provides structural information for compound identification. chromatographyonline.com Methods have been developed for various organophosphate esters (OPEs) in environmental samples like water and sediment. tandfonline.comresearchgate.net For instance, a method for ten OPEs using GC-tandem mass spectrometry (GC-MS/MS) reported limits of detection (LODs) ranging from 0.17 to 1.13 ng·L⁻¹ in water and 0.02 to 0.32 ng·g⁻¹ in sediments. tandfonline.comresearchgate.net In comparative studies of analytical instruments, GC-MS/MS has shown better performance and suitability for analyzing OPEs at low concentrations than conventional GC-MS. walisongo.ac.id The use of deactivated inlet liners and specialized GC columns can minimize analyte degradation and improve peak symmetry and reproducibility. analysis.rs
Table 1: Comparison of GC-based Methods for Organophosphate Ester Analysis Note: Data compiled from studies on various organophosphate esters, analogous to dihexyl phosphate.
| Parameter | GC-MS | GC-MS/MS |
| Principle | Separates compounds by GC, detects by single-stage MS. | Separates by GC, uses two stages of mass analysis for higher selectivity. |
| Selectivity | Good | Excellent, reduces matrix interference. |
| Sensitivity | Moderate | High, suitable for trace analysis. |
| Common Detector | Mass Spectrometer (Single Quadrupole, Ion Trap) | Triple Quadrupole Mass Spectrometer |
| Typical LODs | Higher ng/L to µg/L range | Low ng/L range tandfonline.comresearchgate.net |
| Primary Challenge | Potential for matrix interference, thermal degradation of analytes. analysis.rs | More complex instrumentation. |
Liquid chromatography is particularly well-suited for analyzing polar, nonvolatile, or thermally labile compounds like dihexyl phosphate, often eliminating the need for derivatization. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the direct analysis of organophosphorus compounds in aqueous samples with minimal sample preparation. mdpi.comnih.gov
LC-MS/MS methods have demonstrated superior performance in terms of both precision and accuracy for OPE analysis compared to GC-based methods. walisongo.ac.id A rapid LC-MS/MS method for organophosphorus pesticides and their metabolites reported limits of detection from 0.15 to 1.1 ng/sample. nih.govcdc.gov The analysis is typically performed using a reverse-phase column with a mobile phase consisting of acetonitrile and water, often with additives like formic acid or acetic acid to improve ionization. nih.govsielc.com Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of organophosphate metabolites. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC, making it ideal for analyzing complex samples. digitaloceanspaces.com This technique uses two columns with different stationary phase chemistries, allowing for the separation of compounds that co-elute in a single column. fao.org
A study on 37 phosphorus-containing compounds, including OPEs, using GCxGC with a flame photometric detector (FPD) demonstrated its accuracy and sensitivity for analysis in complex environmental samples. fao.org The method achieved excellent separation and produced clear 2D plots with minimal interference from hydrocarbon matrices, with limits of detection in the 0.0021–0.048 µmol·L⁻¹ range. fao.org GCxGC has also been successfully applied to the analysis of derivatized dialkyl phosphates, such as dibutyl phosphate and bis(2-ethylhexyl) phosphate, in challenging matrices like petroleum, demonstrating recoveries between 92% and 120%. digitaloceanspaces.comresearchgate.netrsc.org
Sample Preparation and Derivatization Techniques for Trace Analysis
Effective sample preparation is a critical step to isolate and concentrate target analytes from the sample matrix and remove interferences prior to chromatographic analysis. mdpi.com For organophosphates like dihexyl phosphate, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com Magnetic SPE (MSPE), which uses magnetic nanoparticles as the sorbent, has been developed for the analysis of OPEs in water, offering good recoveries (72.5–89.1%) and requiring low volumes of organic solvents. chromatographyonline.comchromatographyonline.com
For GC-based analysis, derivatization is essential to increase the volatility and thermal stability of polar organophosphorus acids. mdpi.comnih.gov The two most common derivatization approaches are silylation and alkylation. mdpi.comnih.gov
Silylation: This is a widely used technique where an active proton is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert dialkyl phosphates into their corresponding TMS esters. digitaloceanspaces.comresearchgate.netrsc.org Another reagent, N-(tert-Butyldimethylsilyl)-N-methyltrifluroacetamide, has been used to form volatile TBDMS derivatives of nerve agent degradation products, allowing for detection limits of less than 5 pg. nih.gov
Alkylation/Methylation: This method involves adding an alkyl group, most commonly a methyl group, to the analyte. mdpi.com While reagents like diazomethane have been used, others such as trimethylsilyldiazomethane have also found applicability in GC-MS analysis. mdpi.com Benzylation, using reagents like 3-benzyl-1-p-tolyltriazene, is another approach to form benzyl esters of organophosphorus acids for GC analysis. d-nb.info
For LC-MS/MS analysis, derivatization can also be used to enhance signal intensity. A chemical derivatization strategy using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) was shown to increase the limits of identification for several organophosphorus acids by one to two orders of magnitude. mdpi.com
Table 2: Overview of Derivatization Techniques for Organophosphorus Acids
| Derivatization Method | Reagent Example(s) | Target Functional Group | Resulting Derivative | Analytical Technique |
| Silylation | BSTFA, TMCS digitaloceanspaces.comresearchgate.net | Acidic Proton (-OH) | Trimethylsilyl (TMS) ester | GC-MS, GCxGC |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluroacetamide nih.gov | Acidic Proton (-OH) | tert-Butyldimethylsilyl (TBDMS) ester | GC-ICPMS, GC-TOF-MS | |
| Alkylation | Diazomethane, Trimethylsilyldiazomethane mdpi.com | Acidic Proton (-OH) | Methyl ester | GC-MS |
| Benzylation | 3-benzyl-1-p-tolyltriazene d-nb.info | Acidic Proton (-OH) | Benzyl ester | GC-FPD |
| Cationic Derivatization | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) mdpi.com | Acidic Proton (-OH) | Cationic ester | LC-MS/MS |
Emerging Analytical Approaches for Phosphorus-Containing Compounds
Research into the analysis of phosphorus-containing compounds continues to evolve, with new methods offering improved sensitivity, portability, and efficiency. rsc.org While chromatography remains a cornerstone, several emerging approaches show promise for future applications.
Mass spectrometry techniques continue to advance, with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) providing comprehensive insights into phosphorus species in complex samples. mdpi.com The coupling of gas chromatography to inductively coupled plasma mass spectrometry (GC-ICPMS) offers element-specific detection with high sensitivity. nih.govtdx.cat This technique has been successfully used for the analysis of derivatized organophosphorus nerve agent degradation products, demonstrating the ability to overcome polyatomic interferences that can limit phosphorus detection by ICP-MS. nih.govtdx.cat
Beyond traditional laboratory methods, there is a growing interest in the development of portable and rapid detection systems. rsc.org These include various sensor-based technologies:
Colorimetric and Fluorescence Sensors: These sensors rely on specific chemical reactions that produce a change in color or fluorescence in the presence of the target analyte. rsc.org
Electrochemical Sensors: These devices measure changes in electrical properties resulting from the interaction between the analyte and a chemically modified electrode. cwejournal.org
Biosensors and Lab-on-a-Chip Devices: These innovative technologies integrate biological recognition elements or miniaturize laboratory functions onto a small chip, allowing for rapid, on-site analysis. mdpi.comresearchgate.net
These advanced analytical tools, from sophisticated hyphenated chromatography techniques to novel sensor platforms, are expanding the capabilities for detecting and studying phosphorus-containing compounds like potassium dihexyl phosphate. nih.gov
Future Research Perspectives and Interdisciplinary Challenges
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of organophosphates often involves reagents like phosphorus oxychloride and relies on standard batch processing. wikipedia.org While effective, these methods present challenges related to hazardous precursors, solvent waste, and energy consumption. A primary future goal is the development of green and sustainable synthetic routes.
Key research objectives include:
Alternative Reagents and Catalysts: Investigating milder and less hazardous phosphorylating agents. Research into enzyme-catalyzed synthesis or the use of solid-supported catalysts could offer pathways with higher selectivity and lower environmental impact. The use of potassium carbonate as a catalyst in the synthesis of related phosphoramidates highlights a move towards more benign reagents. researchgate.net
Green Solvents: Moving away from chlorinated solvents towards greener alternatives such as ionic liquids, supercritical fluids, or even aqueous-based systems.
Process Intensification: Exploring continuous flow chemistry and microreactor technology. These approaches can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to conventional batch methods.
Waste Valorization: Developing integrated processes where byproducts are recovered and repurposed, aligning with the principles of a circular economy. Studies on producing potassium dihydrogen phosphate (B84403) from waste phosphoric acid exemplify this approach. semanticscholar.orgresearchgate.net
A comparative look at potential synthetic strategies is presented below.
| Methodology | Key Features | Potential Advantages | Research Challenges |
| Biocatalysis | Use of enzymes (e.g., kinases, phosphatases) to form phosphate ester bonds. | High selectivity, mild reaction conditions, reduced byproducts. | Enzyme stability, substrate specificity, cost, and scalability. |
| Flow Chemistry | Reactions occur in a continuous stream within a network of tubing or microreactors. | Enhanced safety, precise process control, rapid optimization, easy scale-up. | High initial investment, potential for clogging, reactor material compatibility. |
| Mechanochemistry | Reactions induced by mechanical force (milling) with little or no solvent. | Reduced solvent waste, access to novel reaction pathways, energy efficiency. | Scalability, reaction monitoring, understanding of reaction mechanisms. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Rapid reaction times, improved yields, uniform heating. | Scalability, potential for localized overheating, specialized equipment. |
Exploration of Advanced Functional Applications in Emerging Technologies
While organophosphates are known for their roles as pesticides, flame retardants, and plasticizers, the specific properties of potassium dihexyl phosphate—imparted by its dihexyl alkyl chains and potassium salt form—remain largely unexplored for advanced applications. wikipedia.orgwikipedia.org Future research should focus on leveraging its unique molecular structure for novel functions.
Potential areas of exploration include:
Materials Science: The long alkyl chains could make this compound a candidate for use as a surfactant, a lubricant additive, or a plasticizer in specialty polymers. Its potential role in creating self-healing materials or functional coatings is a viable research avenue. d-nb.info
Energy Storage: The "potassium" component suggests a potential application in the burgeoning field of potassium-ion batteries (PIBs). fudan.edu.cn Research could investigate its use as an electrolyte additive to improve ionic conductivity, stability, or safety. The phosphorus component itself is a target for high-capacity anodes, and understanding the electrochemical behavior of related compounds is critical. fudan.edu.cn
Separation Science and Catalysis: Organophosphorus compounds are effective ligands for metal ions. This compound could be explored as a metal extractant in hydrometallurgy for recycling critical metals from electronic waste or as a component in phase-transfer catalysis.
Biomedical Applications: While outside the scope of direct therapeutic use, organophosphates can be used to create functionalized nanoparticles or drug delivery systems. mendelu.cz The specific properties of this compound could be investigated for these specialized, non-therapeutic roles.
| Emerging Technology | Potential Role of this compound | Rationale |
| Potassium-Ion Batteries (PIBs) | Electrolyte Additive | The potassium salt may enhance ionic mobility and the dihexyl groups could improve solubility in non-aqueous electrolytes. |
| Advanced Lubricants | Performance Additive | Alkyl phosphates are used as anti-wear and anti-corrosion additives in oils; the dihexyl chains offer specific solubility and film-forming properties. |
| Smart Materials | Functional Component (e.g., in polymers) | Could act as a plasticizer or be incorporated into polymer backbones to create materials with responsive or self-healing properties. |
| Hydrometallurgy | Metal Ion Extractant | The phosphate group can chelate metal ions, enabling their selective extraction from aqueous solutions for recycling or purification. |
Addressing Knowledge Gaps in Long-Term Environmental Behavior and Pathways
The widespread use of OPEs has led to their detection in various environmental compartments, raising concerns about their long-term fate and ecological impact. wikipedia.orggeoscienceworld.org A significant challenge for this compound is the lack of specific data on its environmental behavior.
Future research must urgently address:
Persistence and Degradation: Determining the rates and mechanisms of its degradation in different environmental matrices (soil, water, sediment). This includes studying its susceptibility to hydrolysis, photolysis, and biodegradation. The persistence of OPEs can be surprisingly long under certain conditions, such as low temperatures or when sorbed to soil particles. geoscienceworld.org
Metabolite Formation: Identifying the primary degradation products, such as dihexyl phosphate (a dialkyl phosphate, or DAP), and assessing their own persistence and potential toxicity. DAPs are known metabolites of OPEs and are often used as biomarkers for exposure. researchgate.netresearchgate.net
Bioaccumulation and Trophic Transfer: Investigating the potential for this compound and its metabolites to accumulate in organisms and move up the food chain. The hydrophobic nature of the hexyl chains may increase its affinity for fatty tissues.
Ecotoxicology: Conducting comprehensive studies on a range of organisms (e.g., algae, invertebrates, fish) to understand its potential impact on aquatic and terrestrial ecosystems.
| Research Area | Key Questions | Methodologies |
| Hydrolysis | How does the degradation rate vary with pH and temperature in aquatic systems? | Laboratory incubation studies at controlled pH and temperature, followed by chromatographic analysis (GC-MS, LC-MS). |
| Biodegradation | What microbial communities can metabolize the compound? What are the degradation pathways and half-life in soil and water? | Soil/water microcosm studies with radiolabeled compounds, identification of metabolites, microbial community analysis. |
| Sorption | How strongly does it bind to soil organic matter and sediments? What is its mobility potential in groundwater? | Batch equilibrium experiments, column leaching studies, development of sorption isotherms. |
| Bioaccumulation | What is the bioconcentration factor (BCF) in aquatic organisms like fish? | OECD standard guideline tests for bioaccumulation in fish, measuring uptake and depuration rates. |
Q & A
Q. What are the recommended laboratory synthesis methods for Potassium dihexyl phosphate?
this compound can be synthesized via esterification of phosphoric acid with hexanol, followed by neutralization with potassium hydroxide. Key steps include:
- Esterification : Reacting hexanol with phosphoric acid under acidic catalysis (e.g., sulfuric acid) at controlled temperatures (80–100°C) to form dihexyl phosphate .
- Neutralization : Adding potassium hydroxide to the esterified product to obtain the potassium salt. Adjust pH to 7.0–7.5 to ensure complete neutralization .
- Purification : Use solvent extraction or recrystallization to isolate the product. Purity can be verified via NMR (for structural confirmation) and FTIR (for functional group analysis) .
Q. How should researchers characterize the purity of this compound?
- Spectroscopic Methods :
- ¹H/³¹P NMR : Confirm esterification and absence of unreacted hexanol or phosphoric acid .
- FTIR : Identify characteristic P=O (1250–1300 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Collect waste in designated containers for hazardous organic phosphates. Collaborate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. What advanced analytical techniques resolve this compound in complex biological matrices?
- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity. Use a mobile phase of acetonitrile and ammonium acetate (10 mM, pH 6.8) to enhance ionization efficiency .
- Ion Chromatography : Optimize with a conductivity detector and anion-exchange column (e.g., Dionex AS11-HC) to separate phosphate esters from interfering ions .
- Challenges : Matrix effects in biological samples (e.g., serum) may require solid-phase extraction (SPE) using C18 cartridges for cleanup .
Q. How can researchers address contradictory stability data under varying pH and temperature?
- Experimental Design :
- pH Stability : Prepare buffers (pH 3–9) using potassium phosphate (see for ratios) and incubate this compound at 25°C and 40°C .
- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use Arrhenius plots to extrapolate shelf life .
- Data Interpretation : Conflicting results may arise from hydrolysis at extreme pH or temperature. Statistical tools (e.g., ANOVA) can identify significant degradation pathways .
Q. How to optimize this compound’s interaction studies with lipid bilayers or proteins?
- Biophysical Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
